2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazine ring, the sulfanyl group, and the acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazine ring, the sulfanyl group, and the acetamide group would likely contribute to its polarity, solubility, and reactivity .Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Applications
Research on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which share structural similarities with the compound , has demonstrated significant antibacterial, antifungal, and anthelmintic activities. Molecular docking studies to crystal structures of target proteins suggest a good correlation of binding energy with the observed in vitro data for active compounds in this class (Khan et al., 2019).
Fingerprint Detection
Some benzyl and sulfonyl derivatives of related compounds have been found useful in latent fingerprint analysis. Specifically, these compounds exhibit good stickiness and finger rhythm without dense dust, making them suitable for detecting hidden fingerprints on various flat surfaces (Khan et al., 2019).
Antioxidant and Antibacterial Properties
Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the compound , have shown potent antioxidant and antibacterial activities. These compounds have been characterized by spectral studies and demonstrated good efficacy against Staphylococcus aureus (Karanth et al., 2019).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives, which are structurally similar, have been synthesized and evaluated for their antimicrobial properties and mosquito larvicidal activity. These compounds have shown significant growth inhibition against certain bacterial and fungal pathogens (Kumara et al., 2015).
Antimalarial and COVID-19 Applications
A study on N-(phenylsulfonyl)acetamide derivatives, which are structurally related, focused on their reactivity and antimalarial activity. These derivatives have been explored for their potential as COVID-19 drugs utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Future Directions
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-14(2)16(10-13)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIRCBIOEPFNOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.